An In-depth Technical Guide to the Physicochemical Properties of JWH-019 and its N-(2-fluorohexyl) Isomer
An In-depth Technical Guide to the Physicochemical Properties of JWH-019 and its N-(2-fluorohexyl) Isomer
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Synthetic Cannabinoids
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the scientific and medical communities. Among these, synthetic cannabinoids, such as JWH-019 and its analogs, represent a large and structurally diverse class of compounds. Understanding the physicochemical properties of these substances is a critical first step in developing analytical methods for their detection, predicting their pharmacological and toxicological profiles, and informing drug development and regulatory efforts.
This technical guide provides a comprehensive overview of the known physicochemical properties of JWH-019 and offers a predictive analysis and characterization workflow for its N-(2-fluorohexyl) isomer. Given the limited direct experimental data on this specific isomer, this document synthesizes information from closely related analogs and established analytical techniques to provide a robust framework for its investigation.
JWH-019: A Foundational Naphthoylindole
JWH-019, (1-hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid belonging to the naphthoylindole family.[1] It acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors, with affinities (Ki) of 9.8 nM and 5.6 nM, respectively.[2] This high affinity makes it a subject of significant interest in both forensic and pharmacological research.
Core Physicochemical Data for JWH-019
A summary of the key physicochemical properties of JWH-019 is presented below. This data serves as a baseline for understanding the potential properties of its fluorinated analogs.
| Property | Value | Source |
| IUPAC Name | (1-Hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | [3] |
| CAS Number | 209414-08-4 | [1][3] |
| Molecular Formula | C25H25NO | [1][2] |
| Molar Mass | 355.481 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 2.5 mg/ml | [2] |
| UVmax | 218, 247, 315 nm | [2] |
Structural Elucidation and Analytical Profile of JWH-019
The definitive identification of JWH-019 relies on a combination of chromatographic and spectroscopic techniques.
GC-MS is a cornerstone for the analysis of synthetic cannabinoids. For JWH-019, a typical GC method will yield a retention time that, when coupled with the mass spectrum, provides a high degree of confidence in its identification.
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Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent such as chloroform or methanol.[3]
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Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.[3]
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Typical GC Parameters:
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Mass Spectrometry Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Scan Range: 34-550 amu.[3]
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¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of JWH-019. The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the carbon NMR spectrum details the carbon framework.
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Sample Preparation: Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).[3]
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[3]
The N-(2-fluorohexyl) Isomer of JWH-019: A Predictive Analysis
Anticipated Effects of Fluorination
The introduction of a fluorine atom to the N-hexyl chain is expected to modulate several key physicochemical properties:
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Polarity and Lipophilicity (LogP): Fluorine is the most electronegative element, and its introduction will increase the polarity of the molecule in the immediate vicinity of the C-F bond. However, the overall effect on lipophilicity (LogP) can be complex. While a single fluorine atom can sometimes decrease lipophilicity, in other cases, particularly in larger molecules, it can increase it due to the masking of polar groups and favorable interactions with non-polar environments. It is anticipated that the N-(2-fluorohexyl) isomer will have a slightly different LogP value compared to JWH-019.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorination at a position susceptible to metabolic oxidation (hydroxylation) can block this metabolic pathway, potentially increasing the compound's half-life and duration of action. The metabolism of JWH-019 is known to involve hydroxylation on the hexyl chain.[4][5][6]
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Receptor Binding Affinity: The electronic and steric effects of the fluorine atom could influence the binding affinity for the CB1 and CB2 receptors. The precise impact would depend on the specific interactions within the receptor's binding pocket.
Predicted Physicochemical Data for JWH-019 N-(2-fluorohexyl) Isomer
Based on the data for JWH-019 and its N-(3-fluorohexyl) isomer, we can extrapolate the likely properties of the 2-fluorohexyl variant.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C25H24FNO | Introduction of one fluorine atom and loss of one hydrogen atom. |
| Molar Mass | ~373.47 g/mol | Based on the change in atomic composition from JWH-019. |
| Solubility | Similar to JWH-019 and its N-(3-fluorohexyl) isomer (e.g., soluble in DMF, DMSO, and methanol). | The core naphthoylindole structure dominates the solubility profile. |
| UVmax | Expected to be very similar to JWH-019 (219, 245, 315 nm) as the chromophore is unchanged. | The naphthalene and indole moieties are the primary chromophores. |
Experimental Workflow for the Characterization of JWH-019 N-(2-fluorohexyl) Isomer
The following section outlines a comprehensive experimental protocol for the synthesis and characterization of the title compound.
Proposed Synthetic Route
The synthesis of JWH-019 N-(2-fluorohexyl) isomer can be approached through a standard N-alkylation of the indole nitrogen.
Caption: Proposed synthetic workflow for JWH-019 N-(2-fluorohexyl) isomer.
Step-by-Step Protocol:
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Synthesis of the Indole Core: The synthesis can begin with a Friedel-Crafts acylation of indole with naphthalen-1-ylcarbonyl chloride in the presence of a Lewis acid catalyst to form (1H-indol-3-yl)(naphthalen-1-yl)methanone.
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N-Alkylation: The resulting indole core is then N-alkylated using 1-bromo-2-fluorohexane in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
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Purification: The final product would be purified using column chromatography followed by recrystallization to obtain the pure JWH-019 N-(2-fluorohexyl) isomer.
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of the synthesized compound.
Caption: Recommended analytical workflow for compound characterization.
Detailed Protocols:
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GC-MS Analysis:
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Utilize the same GC-MS parameters as described for JWH-019. The retention time will likely differ due to the presence of the fluorine atom. The mass spectrum should show a molecular ion peak corresponding to the mass of the fluorinated compound, and the fragmentation pattern will be crucial for confirming the structure.
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LC-MS/MS Analysis:
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Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile (both with a small amount of formic acid) is a common starting point.
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Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used for these compounds. A full scan will confirm the molecular weight, and product ion scans (MS/MS) will provide structural information through fragmentation patterns.
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NMR Spectroscopy:
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¹H and ¹³C NMR: As with JWH-019, these will be essential for confirming the overall structure.
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¹⁹F NMR: This will be a critical experiment to confirm the presence and chemical environment of the fluorine atom. The chemical shift and coupling constants will provide valuable information about its position on the hexyl chain.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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The FTIR spectrum will show characteristic peaks for the functional groups present, such as the carbonyl (C=O) stretch of the ketone and aromatic C-H stretches. The C-F bond will also have a characteristic stretching vibration.
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Comparative Analysis and Future Directions
While this guide provides a predictive framework, empirical data is essential for a complete understanding of the physicochemical properties of JWH-019 N-(2-fluorohexyl) isomer. Future research should focus on the synthesis and thorough analytical characterization of this compound.
A key area of investigation will be to compare its properties to those of the parent compound and its other positional fluorohexyl isomers. This will provide valuable insights into how the position of the fluorine atom on the alkyl chain influences lipophilicity, metabolic stability, and receptor binding affinity. Such structure-activity relationship (SAR) studies are crucial for predicting the properties of other emerging synthetic cannabinoids.
References
- Aung, M.M., Griffin, G., Huffman, J.W., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 60(2), 133-140.
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Bertin Bioreagent. (n.d.). JWH 019 N-(5-hydroxyhexyl) metabolite - Analytical Standards. Retrieved from [Link]
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SWGDRUG. (2014, January 7). JWH-019. Retrieved from [Link]
- Al-Jadabi, A., et al. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019).
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Wikipedia. (n.d.). JWH-019. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cannabinoids and 'Spice' drug profile. Retrieved from [Link]
- Hutter, M., et al. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Current pharmaceutical biotechnology, 19(2), 144–162.
- Cannaert, A., et al. (2020). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules, 25(24), 5948.
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World Health Organization. (2023). Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review. Retrieved from [Link]
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Wikipedia. (n.d.). Synthetic cannabinoids. Retrieved from [Link]
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Hutter, M., et al. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of JWH-019 and its potential metabolites. Retrieved from [Link]
